ROR|A agonist 1 -

ROR|A agonist 1

Catalog Number: EVT-12561478
CAS Number:
Molecular Formula: C29H27ClF4N2O4S
Molecular Weight: 611.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

ROR|A agonist 1 is a synthetic compound that selectively activates the Retinoic Acid Receptor-Related Orphan Receptor Alpha, a member of the nuclear receptor superfamily. This compound plays a significant role in various biological processes, including immune response modulation and metabolic regulation. It has garnered attention for its potential therapeutic applications, particularly in autoimmune diseases and cancer.

Source

ROR|A agonist 1 was developed through a series of synthetic modifications of existing compounds aimed at enhancing selectivity and efficacy towards the RORα receptor. Research into RORα and its ligands has expanded significantly, leading to the identification of various agonists and inverse agonists that modulate its activity in biological systems .

Classification

ROR|A agonist 1 is classified as a nuclear receptor ligand. Specifically, it functions as an agonist for the RORα receptor, which is involved in regulating gene expression related to immune function and circadian rhythms. This classification places it within the broader category of compounds used in pharmacological research targeting nuclear receptors.

Synthesis Analysis

Methods

The synthesis of ROR|A agonist 1 typically involves multiple steps that may include:

  • Initial Scaffold Design: Utilizing known RORα ligands as scaffolds for modification.
  • Chemical Modifications: Employing techniques such as palladium-catalyzed cross-coupling reactions to introduce functional groups that enhance binding affinity and selectivity.
  • Purification: Following synthesis, compounds are purified using chromatography techniques to isolate the desired product.

Technical Details

For example, one study demonstrated the use of a carbazole carboxamide structure as a starting point, applying direct N-arylation methods to synthesize derivatives with improved metabolic stability and agonistic activity . The synthetic pathway often involves careful optimization to balance potency and selectivity.

Molecular Structure Analysis

Structure

The molecular structure of ROR|A agonist 1 can be characterized by its specific functional groups that interact with the ligand-binding domain of the RORα receptor. Detailed structural analysis often employs techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to elucidate binding conformations.

Data

Data from co-crystallization studies indicate that ROR|A agonist 1 stabilizes specific helices within the receptor, particularly helix 12, which is crucial for coactivator recruitment and subsequent gene transcription activation . The precise molecular formula and weight depend on the specific modifications made during synthesis.

Chemical Reactions Analysis

Reactions

ROR|A agonist 1 participates in several key chemical reactions during its interaction with biological systems:

  • Binding Affinity Studies: Evaluating how well the compound binds to RORα compared to other ligands.
  • Functional Assays: Measuring gene expression changes upon treatment with ROR|A agonist 1 in cell-based assays.

Technical Details

Kinetic studies often employ fluorescence resonance energy transfer (FRET) assays to assess the efficacy of ROR|A agonist 1 in recruiting coactivators to the receptor . These assays provide insights into both the binding kinetics and functional outcomes associated with receptor activation.

Mechanism of Action

Process

The mechanism of action for ROR|A agonist 1 involves:

  1. Binding to RORα: The compound binds to the ligand-binding domain of RORα, inducing a conformational change.
  2. Coactivator Recruitment: This conformational change facilitates the recruitment of coactivators necessary for transcriptional activation.
  3. Gene Expression Modulation: Ultimately, this leads to increased expression of target genes involved in immune response and metabolism .

Data

Molecular docking studies have provided data supporting this mechanism, showing how structural changes in RORα upon ligand binding affect its interaction with coactivators .

Physical and Chemical Properties Analysis

Physical Properties

ROR|A agonist 1 typically exhibits properties such as:

  • Solubility: Varies based on structural modifications; often optimized for aqueous solubility.
  • Stability: Stability under physiological conditions is crucial for therapeutic applications.

Chemical Properties

Chemical properties include:

  • Molecular Weight: Specific to the compound's structure.
  • Log P (Partition Coefficient): Indicates lipophilicity, influencing absorption and distribution within biological systems.

Relevant data from studies indicate that optimizing these properties can enhance the compound's efficacy and reduce off-target effects .

Applications

Scientific Uses

ROR|A agonist 1 has several potential applications in scientific research:

  • Autoimmune Disease Research: By modulating immune responses, it can be studied for therapeutic effects in conditions like rheumatoid arthritis or multiple sclerosis.
  • Cancer Therapy: Its ability to influence gene expression may be harnessed for developing cancer treatments that target tumor microenvironments or immune evasion mechanisms .
  • Metabolic Studies: Investigating its role in metabolic pathways could provide insights into obesity and diabetes management.
Introduction to ROR Nuclear Receptors and Pharmacological Modulation

Retinoic Acid Receptor-Related Orphan Receptors (RORs) as Orphan Nuclear Receptors

RORs (RORα, RORβ, RORγ) constitute a subfamily within the nuclear receptor (NR) superfamily, initially classified as "orphan receptors" due to the unresolved identity of their endogenous ligands. These ligand-dependent transcription factors share a conserved domain architecture characteristic of NRs: a DNA-binding domain (DBD) with two zinc-finger motifs, a hinge region, and a C-terminal ligand-binding domain (LBD) that undergoes conformational changes upon ligand interaction [1] [6]. The LBD contains 12 α-helices enclosing a hydrophobic pocket; ligand binding stabilizes Helix 12 (H12), facilitating coactivator recruitment (e.g., steroid receptor coactivator-1, SRC-1) and transcriptional activation of target genes [1] [3]. Unlike classical NRs, RORs bind monomerically to ROR response elements (ROREs; consensus 5’-AGGTCA-3’) rather than as dimers [1] [6]. Their constitutive activity stems from ligand-independent coactivator recruitment, though synthetic ligands can profoundly modulate this activity—inverse agonists suppress it, while agonists enhance it [1] [9].

Table 1: Structural and Functional Features of ROR Subtypes

FeatureRORαRORβRORγ
Isoformsα1-α4β1, β2γ1, γt
LBD Size~260 aa~255 aa~265 aa
Endogenous LigandsCholesterol sulfate, oxysterolsStearic acid, ATRA7α/20α/22R/25-Hydroxycholesterol
DNA BindingMonomeric RORE bindingMonomeric RORE bindingMonomeric RORE binding
Constitutive ActivityHighModerateHigh

ROR Subtype-Specific Roles in Physiology and Pathophysiology

  • RORα: Widely expressed in liver, muscle, brain, and adipose tissue. It regulates lipid/glucose metabolism, as evidenced by staggerer mice (RORα-deficient), which exhibit hypocholesterolemia, resistance to diet-induced obesity, and impaired cerebellar development [1] [6]. It also modulates immune responses by dampening NF-κB signaling and is implicated in atherosclerosis and diabetes [1] [8].
  • RORβ: Primarily neuronal (retina, pineal gland, CNS). It governs photoreceptor development and circadian photoentrainment. Murine knockout models show retinal degeneration and circadian arrhythmicity [1] [8].
  • RORγ/RORγt: The γ1 isoform is expressed metabolically active tissues (liver, muscle), while RORγt (γ2) is thymus-specific and pivotal in adaptive/innate immunity. RORγt drives Th17 cell differentiation by directly transactivating IL17A/F, IL23R, and CCL20 genes [2] [6]. It also governs lymphoid tissue inducer (LTi) cells and ILC3 development [2] [5]. Pathologically, RORγt overexpression exacerbates autoimmune diseases (e.g., EAE, psoriasis) and supports tumorigenesis in certain cancers [5] [6].

Table 2: Physiological vs. Pathological Roles of RORγt

Physiological RolePathological ConsequenceValidating Evidence
Th17 differentiationAutoimmunity (MS, RA, psoriasis)RORγt-KO mice resist EAE [2] [6]
IL-17A/F productionChronic inflammationInverse agonists reduce IL-17 in human Th17 cells [4] [9]
ILC3 maintenanceGut barrier dysfunction, colitisRORγt-KO lacks Peyer’s patches [2]
Metabolic homeostasisObesity, insulin resistanceHepatic RORγ modulates gluconeogenesis [1] [7]

Rationale for RORγ-Targeted Agonism in Disease Intervention

While RORγ inverse agonists dominate autoimmune therapy, agonists like RORγ agonist 1 hold promise in contexts requiring immune potentiation:

  • Cancer Immunotherapy: Th17/Tc17 cells enhance antitumor immunity via IL-17-mediated neutrophil recruitment and CD8+ T cell activation [5]. RORγt agonists amplify this axis—e.g., RORγt agonist 1 (EC₅₀ = 20.8 nM) induces IL-17A in T cells, synergizing with checkpoint inhibitors [9].
  • Metabolic Regulation: RORγt influences cholesterol/glucose metabolism. Agonists may counteract hyperglycemia in diabetes models [1] [7].
  • Mucosal Immunity: ILC3-derived IL-22, induced by RORγt, maintains epithelial integrity and antimicrobial defense [2] [5].Agonism avoids global immunosuppression, offering a tunable approach to enhance specific immune arms.

Table 3: Therapeutic Rationale for RORγ Agonism

Disease AreaMechanismAgonist Advantage
Solid tumors↑ Th17/Tc17 infiltration, ↑ IL-17-mediated antitumor responseAvoids toxicity of broad immunostimulants
Chronic infections↑ ILC3 antimicrobial peptidesTissue-specific immunity
Metabolic syndrome↓ Blood glucose, ↑ insulin sensitivityCircadian rhythm modulation [7]

Historical Development of RORγ Agonists and Inverse Agonists

The ligand discovery timeline for RORγ reflects evolving structural insights:

  • Endogenous Ligands (2010–2014): Oxysterols (20α-, 22R-, 25-hydroxycholesterol) were identified via crystallography as RORγ agonists, filling the LBD pocket and stabilizing H12 [1] [6]. Cholesterol derivatives bind RORα/γ, linking metabolism to immune function [1] [3].
  • First-Generation Synthetic Modulators (2014–2018): Sulfonamide-based inverse agonists (e.g., ROR agonist-1, IC₅₀ = 316 nM) suppressed IL-17A in Th17 cells [4]. Scaffolds like benzoxazines showed submicromolar potency but poor solubility [9].
  • Advanced Agonists (2018–present): RORγt agonist 1 (compound 14) emerged with high potency (EC₅₀ = 20.8 nM), oral bioavailability, and metabolic stability (t₁/₂ = 113 min in mice) [9]. Structural optimizations included:
  • Fluorinated aryl groups enhancing LBD hydrophobic contacts.
  • Sulfonyl linkers improving solubility (pH 7.4).
  • Carboxyethyl side chains boosting coactivator recruitment [9].

Table 4: Evolution of Key RORγ Ligands

Ligand ClassPrototype CompoundKey FeaturesApplication Focus
Endogenous agonists20α-HydroxycholesterolKd ~200 nM, natural ligandMechanism validation [6]
Early synthetic inverse agonistsTMP778IC₅₀ 50 nM, IL-17A suppressionAutoimmunity [4]
Synthetic agonistsRORγt agonist 1EC₅₀ 20.8 nM, t₁/₂ 113 min, oralCancer immunotherapy [9]

Properties

Product Name

ROR|A agonist 1

IUPAC Name

2-[[4-chloro-2-(trifluoromethyl)phenyl]methyl]-N-[(1R)-1-(4-ethylsulfonylphenyl)-2-hydroxyethyl]-1-(2-fluoroethyl)indole-5-carboxamide

Molecular Formula

C29H27ClF4N2O4S

Molecular Weight

611.0 g/mol

InChI

InChI=1S/C29H27ClF4N2O4S/c1-2-41(39,40)24-8-4-18(5-9-24)26(17-37)35-28(38)20-6-10-27-21(13-20)15-23(36(27)12-11-31)14-19-3-7-22(30)16-25(19)29(32,33)34/h3-10,13,15-16,26,37H,2,11-12,14,17H2,1H3,(H,35,38)/t26-/m0/s1

InChI Key

QZQCXURNZJAFEH-SANMLTNESA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(CO)NC(=O)C2=CC3=C(C=C2)N(C(=C3)CC4=C(C=C(C=C4)Cl)C(F)(F)F)CCF

Isomeric SMILES

CCS(=O)(=O)C1=CC=C(C=C1)[C@H](CO)NC(=O)C2=CC3=C(C=C2)N(C(=C3)CC4=C(C=C(C=C4)Cl)C(F)(F)F)CCF

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.